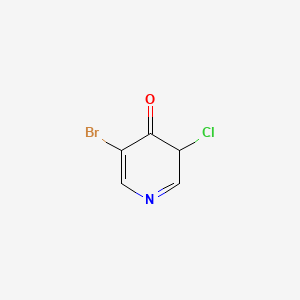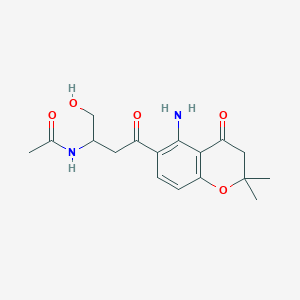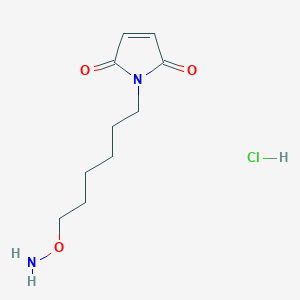
1-(6-(Aminooxy)hexyl)-1H-pyrrole-2,5-dione hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-(Aminooxy)hexyl)-1h-pyrrole-2,5-dione xhydrochloride is a compound that features a pyrrole ring substituted with an aminooxyhexyl group. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the aminooxy group makes it a versatile molecule for various chemical reactions and modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(Aminooxy)hexyl)-1h-pyrrole-2,5-dione xhydrochloride typically involves the reaction of a pyrrole derivative with an aminooxyhexyl precursor. One common method involves the use of aminooxyhexylamine, which reacts with a pyrrole-2,5-dione derivative under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 1-(6-(Aminooxy)hexyl)-1h-pyrrole-2,5-dione xhydrochloride can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the product. The purification of the compound is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1-(6-(Aminooxy)hexyl)-1h-pyrrole-2,5-dione xhydrochloride undergoes various types of chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form oxime derivatives.
Reduction: The pyrrole ring can undergo reduction reactions to form dihydropyrrole derivatives.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxime derivatives.
Reduction: Dihydropyrrole derivatives.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
1-(6-(Aminooxy)hexyl)-1h-pyrrole-2,5-dione xhydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the modification of biomolecules such as proteins and nucleic acids through aminooxy click chemistry.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of new materials and surface modifications.
Mechanism of Action
The mechanism of action of 1-(6-(Aminooxy)hexyl)-1h-pyrrole-2,5-dione xhydrochloride involves the reactivity of the aminooxy group. This group can form stable oxime linkages with carbonyl-containing compounds, making it useful for bioconjugation and labeling applications. The pyrrole ring can interact with various molecular targets, potentially affecting biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
6-Amino-1-hexanethiol hydrochloride: Similar in structure but contains a thiol group instead of an aminooxy group.
Aminooxyacetic acid: Contains an aminooxy group but lacks the pyrrole ring.
Uniqueness
1-(6-(Aminooxy)hexyl)-1h-pyrrole-2,5-dione xhydrochloride is unique due to the combination of the aminooxy group and the pyrrole ring. This combination provides a versatile platform for various chemical modifications and applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C10H17ClN2O3 |
|---|---|
Molecular Weight |
248.70 g/mol |
IUPAC Name |
1-(6-aminooxyhexyl)pyrrole-2,5-dione;hydrochloride |
InChI |
InChI=1S/C10H16N2O3.ClH/c11-15-8-4-2-1-3-7-12-9(13)5-6-10(12)14;/h5-6H,1-4,7-8,11H2;1H |
InChI Key |
XVFUFIBSMKZNKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCCCCCON.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-acetyloxy-4-formyl-13-(furan-3-yl)-5-hydroxy-9-(2-methoxy-2-oxoethyl)-4,8,10,12-tetramethyl-16-oxatetracyclo[8.6.0.03,8.011,15]hexadec-11-en-7-yl] (E)-2-methylbut-2-enoate](/img/structure/B12305949.png)
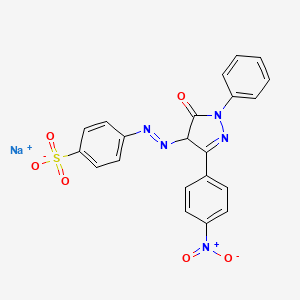

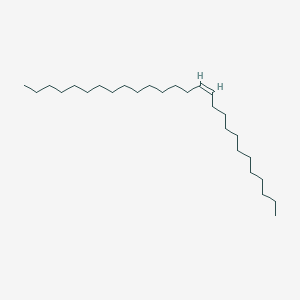
![2-Methyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene](/img/structure/B12305975.png)
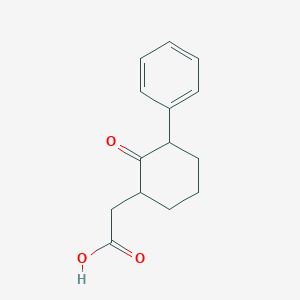
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxypyrrolidin-3-yl)acetic acid](/img/structure/B12305995.png)
![(E)-1-[2,4-dihydroxy-3-[(E)-1-(4-hydroxyphenyl)dec-2-enyl]-6-methoxyphenyl]-3-phenylprop-2-en-1-one](/img/structure/B12305996.png)
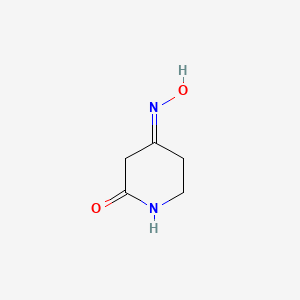
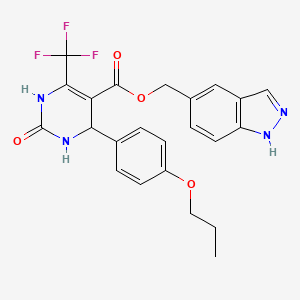
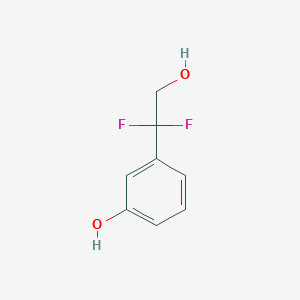
![3-Phenylbicyclo[2.2.1]hept-5-en-2-amine hydrochloride](/img/structure/B12306018.png)
